4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its applications in various fields, including medicinal chemistry and industrial processes. Its structure comprises a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methyl group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the 2,4-dichlorophenyl group is usually carried out via electrophilic aromatic substitution reactions. Chlorinated aromatic compounds are often used as starting materials, reacting with the pyrazole intermediate in the presence of a suitable catalyst.
Methylation: The methyl group is introduced through alkylation reactions, where the pyrazole intermediate reacts with methylating agents such as methyl iodide or dimethyl sulfate.
Formation of Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism by which 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methyl-1H-pyrazol-5-amine: Lacks the 2,4-dichlorophenyl group, resulting in different chemical properties and applications.
2,4-Dichlorophenylhydrazine: A precursor in the synthesis of the target compound, with different reactivity and uses.
Uniqueness
4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3.ClH/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12;/h2-4H,1H3,(H3,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNXHDXSCVFSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=C(C=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232615-99-5 | |
Record name | 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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